molecular formula C8H8N4 B3355836 2-Methylpyrido[3,4-d]pyrimidin-4-amine CAS No. 63845-73-8

2-Methylpyrido[3,4-d]pyrimidin-4-amine

Cat. No.: B3355836
CAS No.: 63845-73-8
M. Wt: 160.18 g/mol
InChI Key: IRANOSHXWGWISK-UHFFFAOYSA-N
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Description

2-Methylpyrido[3,4-d]pyrimidin-4-amine ( 72668-55-4) is a high-purity chemical compound with the molecular formula C 8 H 8 N 4 and a molecular weight of 160.18 g/mol . This heterocyclic organic compound belongs to the pyridopyrimidine class of fused ring systems, which are isosteres of purine bases and are of significant interest in medicinal chemistry and drug discovery . Pyridopyrimidine scaffolds, including the [3,4-d] isomer, are recognized as privileged structures in the development of novel therapeutic agents due to their ability to interact with a variety of biological targets . These compounds are frequently investigated as core structures for kinase inhibitors . Kinases are essential enzymes involved in cellular signaling pathways, and their dysregulation is a hallmark of numerous diseases, making them prominent targets in oncology research . Specifically, the pyridopyrimidine core can act as an adenine bioisostere, capable of occupying the ATP-binding pocket of kinase targets, thereby inhibiting enzyme activity and disrupting disease-promoting signaling cascades . While the specific biological profile of this compound is a subject for ongoing research, its structure positions it as a valuable building block for constructing potential inhibitors. Researchers utilize this compound as a key intermediate in synthetic organic chemistry to develop and optimize new bioactive molecules . Its structure offers sites for further chemical modification, enabling the exploration of structure-activity relationships (SAR) to enhance potency and selectivity for specific therapeutic targets. This product is intended For Research Use Only and is not intended for diagnostic or therapeutic use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-methylpyrido[3,4-d]pyrimidin-4-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8N4/c1-5-11-7-4-10-3-2-6(7)8(9)12-5/h2-4H,1H3,(H2,9,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IRANOSHXWGWISK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=C(C=CN=C2)C(=N1)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8N4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90544428
Record name 2-Methylpyrido[3,4-d]pyrimidin-4-amine
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Molecular Weight

160.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

63845-73-8
Record name 2-Methylpyrido[3,4-d]pyrimidin-4-amine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=63845-73-8
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Methylpyrido[3,4-d]pyrimidin-4-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90544428
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies and Chemical Synthesis Strategies for 2 Methylpyrido 3,4 D Pyrimidin 4 Amine and Its Derivatives

Retrosynthetic Approaches to the Pyrido[3,4-d]pyrimidine (B3350098) Core

Retrosynthetic analysis, a technique for designing organic syntheses, involves breaking down a target molecule into simpler, commercially available starting materials through a series of imaginary bond disconnections. lkouniv.ac.inamazonaws.com For the 2-Methylpyrido[3,4-d]pyrimidin-4-amine core, the primary retrosynthetic disconnections focus on the formation of the pyrimidine (B1678525) ring, as this is typically the most synthetically accessible approach.

The most logical disconnection strategy involves breaking the N1-C2 and N3-C4 bonds of the pyrimidine ring. This approach simplifies the target molecule to a key intermediate: a substituted 3-aminopyridine. Specifically, for this compound, this leads back to a 3-amino-4-cyanopyridine (B113022) derivative. The methyl group at the C2 position and the amine group at the C4 position are envisioned to come from a reagent that provides a two-carbon-one-nitrogen fragment, such as acetamidine (B91507).

A common synthetic precursor identified through this analysis is 3-amino-4-cyanopyridine. This intermediate contains the necessary pyridine (B92270) core and functional groups positioned for the subsequent annulation of the pyrimidine ring. The synthesis of 2-amino-3-cyanopyridines themselves can be achieved through methods like the rapid, solvent-free synthesis from arylidenemalanonitriles and ketones in the presence of ammonium (B1175870) acetate, often accelerated by microwave irradiation. rsc.orgijpsr.com

Key Retrosynthetic Disconnections:

Target MoleculeDisconnection BondsKey Intermediates (Synthons)Corresponding Reagents
This compoundN1-C2, N3-C43-Amino-4-cyanopyridine + [C(CH₃)N] fragment3-Amino-4-cyanopyridine, Acetamidine
4-Substituted Pyrido[3,4-d]pyrimidinesC4-N (Amine)4-Halopyrido[3,4-d]pyrimidine + Amine4-Chloro-2-methylpyrido[3,4-d]pyrimidine (B180473), Ammonia (B1221849)/Primary Amine

This retrosynthetic blueprint guides the selection of appropriate starting materials and reactions for an efficient synthetic pathway. lkouniv.ac.inyoutube.com

Classical and Modern Synthetic Routes

Condensation reactions are a cornerstone for the construction of the pyrido[3,4-d]pyrimidine nucleus. A prevalent method involves the cyclocondensation of an ortho-amino-substituted pyridine derivative with a reagent that provides the remaining atoms of the pyrimidine ring.

A widely used starting material for this approach is a 3-aminopyridine-4-carbonitrile. nih.gov The synthesis of the pyrimidine ring can be achieved by reacting this precursor with reagents like formamide (B127407), urea, or, for the specific synthesis of 2-methyl derivatives, acetamidine or its hydrochloride salt. ekb.eg For instance, the condensation of a 3-aminopyridine-4-carbonitrile with chloroformamidine (B3279071) hydrochloride is a known route to form the 2,4-diaminopyrido[3,4-d]pyrimidine system. nih.gov Similarly, heating 3-amino-4-cyanopyridine with acetamidine hydrochloride would be a direct method to construct the 2-methyl-4-aminopyrido[3,4-d]pyrimidine skeleton.

Another classical approach involves the reaction of 6-aminopyrimidines with 1,3-dicarbonyl compounds or their equivalents, though this is more common for the pyrido[2,3-d]pyrimidine (B1209978) isomer. jocpr.com For the pyrido[3,4-d]pyrimidine system, building from a pyridine precursor is generally more direct.

Multi-component reactions (MCRs), where three or more reactants combine in a single pot to form a product that incorporates substantial portions of all reactants, offer an efficient and atom-economical approach to complex heterocyclic scaffolds. orgchemres.org While specific MCRs for this compound are not extensively documented, related pyridopyrimidine systems are accessible through these strategies.

For example, a one-pot, three-component reaction of 2-aminopyridines, triethyl orthoformate, and various primary amines under solvent-free conditions has been developed to synthesize 4-substituted aminopyrido[2,3-d]pyrimidines. mdpi.com This highlights the potential for MCRs in this field. Another strategy involves the reaction of 6-amino uracil (B121893) derivatives, aryl glyoxals, and malononitrile, which yields pyrrolo[2,3-d]pyrimidine-2,4-diones. mdpi.com Nano-magnetite Schiff base complexes have also been used to catalyze the MCR of aryl aldehydes, malononitrile, and 6-amino-1,3-dimethyluracil (B104193) to produce pyrido[2,3-d]pyrimidines, demonstrating the application of modern catalytic systems in these reactions. researchgate.net

These examples showcase the power of MCRs to rapidly generate molecular diversity, and analogous strategies could be envisioned for the pyrido[3,4-d]pyrimidine core. orgchemres.orgmdpi.com

Microwave-assisted organic synthesis has emerged as a valuable technique for accelerating reaction rates, often leading to higher yields and cleaner products compared to conventional heating. nih.gov This technology has been successfully applied to the synthesis of various pyridopyrimidine derivatives.

Microwave irradiation can be effectively used in several key steps of the synthesis of this compound and its analogs:

Formation of the Core: The condensation reaction between a 3-aminopyridine-4-carbonitrile and an amidine can be significantly expedited using microwave heating. nih.gov

Nucleophilic Aromatic Substitution (SNAr): The introduction of the 4-amino group by reacting a 4-chloro-2-methylpyrido[3,4-d]pyrimidine intermediate with an amine is a process that benefits greatly from microwave assistance. For example, the synthesis of N-substituted 2-hydro-4-amino-pyrido[2,3-d]pyrimidin-7(8H)-ones from a 4-chloro precursor was efficiently carried out by treatment with the corresponding amine in methanol (B129727) under microwave irradiation. nih.gov Similarly, various fused heterocycles have been synthesized via SNAr reactions in just a few minutes under microwave conditions. nih.gov

Examples of Microwave-Assisted Reactions in Heterocyclic Synthesis:

Reaction TypeReactantsConditionsOutcomeReference(s)
SNAr4-chloro-pyridopyrimidine, AmineMeOH, MWN-substituted 4-amino-pyridopyrimidine nih.gov
MCRBarbituric acid, Aromatic aldehyde, AluminaSolvent-free, MWPyrimido[4,5-d]pyrimidine derivative researchgate.net
Condensation2-amino-4,6-dichloropyrimidine-5-carbaldehyde, HydrazineSolvent-free, MWPyrazolo[3,4-d]pyrimidine researchgate.net

The use of microwave heating offers a greener and more efficient alternative to conventional methods for producing these important heterocyclic compounds. researchgate.netbioorganica.org.ua

Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds, enabling the late-stage functionalization of heterocyclic cores. nih.gov The Suzuki-Miyaura coupling, which couples an organoboron compound with an organic halide or triflate, is particularly useful for introducing aryl or heteroaryl substituents. academie-sciences.fr

In the context of pyrido[3,4-d]pyrimidines, a common strategy involves preparing a halogenated intermediate, such as 4-chloro-2-methylpyrido[3,4-d]pyrimidine, which can then undergo Suzuki coupling. nih.gov While the primary application for this specific scaffold might be the introduction of substituents at other positions (e.g., on the pyridine ring if halogenated there), the principles are broadly applicable. For the closely related pyrido[2,3-d]pyrimidine system, regioselective Suzuki couplings on di- and tri-halogenated precursors have been thoroughly investigated. academie-sciences.frresearchgate.net These studies show that the C4 position is often the most reactive site for substitution. academie-sciences.fr

The synthesis of 4-aryl derivatives can be achieved by reacting a 4-chloro-pyridopyrimidine with an appropriate boronic acid in the presence of a palladium catalyst like Pd(PPh₃)₄ and a base. academie-sciences.frnih.gov This method provides a versatile route to a wide range of analogs for structure-activity relationship studies.

Nucleophilic aromatic substitution (SNAr) is a fundamental and widely used reaction for the synthesis of this compound and its derivatives. masterorganicchemistry.com This reaction is particularly effective because the pyrimidine ring is electron-deficient, which facilitates the attack of nucleophiles.

The most common SNAr strategy for this target molecule involves two key steps:

Synthesis of a 4-Halopyrido[3,4-d]pyrimidine: A precursor, often a pyrido[3,4-d]pyrimidin-4-one, is treated with a halogenating agent like phosphorus oxychloride (POCl₃) to generate the more reactive 4-chloro-2-methylpyrido[3,4-d]pyrimidine intermediate. nih.govnih.gov

Amination at C4: The 4-chloro intermediate is then reacted with a nitrogen nucleophile. To synthesize the parent compound, this compound, this nucleophile would be ammonia or a protected form thereof. To create derivatives, various primary or secondary amines can be used. nih.gov

This SNAr reaction is highly efficient for introducing the crucial 4-amino group. preprints.org The reactivity of halogens in SNAr reactions on such systems often follows the order F > Cl > Br > I, although chloro-substituted heterocycles are most commonly used due to their accessibility and balanced reactivity. masterorganicchemistry.com The reaction can be performed under thermal conditions or accelerated using microwave irradiation. nih.govnih.gov The choice of solvent can also be critical, with studies showing that polar solvents like alcohols or even water can be effective media for these transformations. preprints.org

Synthesis of Key Intermediates

The successful synthesis of the target compound and its analogues is highly dependent on the efficient preparation of crucial precursors. These intermediates typically involve a pre-functionalized pyridopyrimidine core that allows for subsequent modifications.

Preparation of 8-Chloro-2-(methylthio)pyrido[3,4-d]pyrimidine Derivatives

Chlorinated pyridopyrimidine intermediates are valuable synthons for introducing diversity into the final molecule, particularly at the chloro-substituted position, via nucleophilic substitution or cross-coupling reactions. While a direct, detailed synthesis for 8-chloro-2-(methylthio)pyrido[3,4-d]pyrimidine is not extensively documented in readily available literature, its preparation can be inferred from established methods for analogous structures.

A general and effective strategy for chlorinating such heterocyclic systems involves the treatment of a corresponding hydroxy derivative with a strong chlorinating agent. For instance, the synthesis of 4-chloro-2-methylthiopyrimidines is achieved by reacting 4-hydroxy-2-methylthiopyrimidines with phosphorus oxychloride (POCl₃), often in the presence of an organic base. google.comgoogle.com This method is widely applicable to pyrimidinone systems.

Another relevant approach is the synthesis of the crucial intermediate 4-chloro-8-methoxy-pyrido[3,4-d]pyrimidin-2-amine. nih.gov This compound serves as a platform for generating a variety of 4-substituted derivatives. The synthesis begins with the construction of a functionalized pyridine ring, followed by the annulation of the pyrimidine ring and subsequent chlorination. nih.gov Similarly, the synthesis of 2,4-dichloropyrido[3,4-d]pyrimidine (B1390563) has been reported, providing a key intermediate where the chlorine atoms can be selectively substituted to build more complex molecules. nih.gov The synthesis of related chlorinated pyrimidines, such as 4-chloro-6-ethoxy-2-(methylthio)pyrimidine (B1453015) from its dichloro precursor, further illustrates the synthetic utility of these intermediates. mdpi.com

Generation of Pyrido[3,4-d]pyrimidin-4(3H)-one Precursors

The pyrido[3,4-d]pyrimidin-4(3H)-one core is a fundamental precursor for obtaining 4-amino derivatives, including the target compound this compound. The formation of this oxo-derivative is a critical step, which can then be converted to a 4-chloro intermediate and subsequently to the 4-amino compound.

The synthesis of the pyrido[3,4-d]pyrimidin-4-one scaffold has been explored due to its association with various biological activities. nih.gov One common strategy involves the cyclization of an appropriately substituted 3-aminopyridine-4-carboxamide or a related derivative. For example, thermal cyclocondensation of ethyl 3-amino-2-chloroisonicotinate with chloroformamidine hydrochloride can be used to construct the pyridopyrimidine system. nih.gov Another general approach starts from 3-aminopyridine-4-carboxylic acid derivatives, which are cyclized with a suitable one-carbon synthon, such as formamide or formic acid, to close the pyrimidine ring.

While much of the literature focuses on the pyrido[2,3-d] isomer, the principles are transferable. For the pyrido[2,3-d]pyrimidin-4(3H)-one scaffold, syntheses often begin with 2-aminonicotinic acid derivatives which are reacted with reagents like formamide or isothiocyanates to build the pyrimidine ring. proquest.com These methods highlight the general strategy of using an ortho-amino-carboxy-functionalized pyridine to construct the fused pyrimidinone ring.

Formation of Functionalized Pyridine or Pyrimidine Starting Materials

The construction of the pyrido[3,4-d]pyrimidine scaffold can be approached from two primary directions: annulating a pyrimidine ring onto a pre-existing, functionalized pyridine, or building a pyridine ring onto a starting pyrimidine.

Synthesis from Pyridine Precursors: This is a widely used strategy where the pyridine ring is synthesized and functionalized first. A notable example is the synthesis of 4-substituted 2-amino pyrido[3,4-d]pyrimidines starting from 2-amino-4-picoline. The process involves nitration to introduce a nitro group, which directs subsequent reactions and is later reduced to an amino group, facilitating the pyrimidine ring closure. nih.gov Another pathway begins with commercially available materials like 3,5-dichloropyridine-4-carbonitrile, where functional group manipulations, including substitution and reduction, lead to a 3,4-diaminopyridine (B372788) derivative ready for cyclization. nih.gov

The synthesis of functionalized cyanopyridines, such as 3-amino-4-cyanopyridine, is also a key step, as the ortho-amino and cyano groups are ideal functionalities for building the fused pyrimidine ring. researchgate.net Methods for synthesizing cyanopyridines include the dehydration of nicotinamide (B372718) with phosphorus pentoxide or the ammoxidation of methylpyridines (picolines). chemicalbook.comgoogle.com

Synthesis from Pyrimidine Precursors: Alternatively, the synthesis can commence with a functionalized pyrimidine. This approach typically uses a 4-aminopyrimidine (B60600) bearing reactive groups at the C5 position, such as a cyano or carboxamide group. rsc.org For instance, 4-amino-2,6-dichloropyrimidine-5-carbaldehyde (B1520603) serves as a starting material where the aldehyde and an adjacent amino group can be used to construct the fused pyridine ring. researchgate.netaminer.org General methods for synthesizing pyrimidine rings, such as the condensation of a 1,3-bifunctional three-carbon fragment with an amidine, urea, or guanidine, provide the foundational structures for this strategy. bu.edu.eg

Regioselectivity and Stereoselectivity in Pyrido[3,4-d]pyrimidine Construction

Regioselectivity: The control of substituent placement, or regioselectivity, is a critical aspect of synthesizing specifically substituted pyrido[3,4-d]pyrimidines. This is often dictated by the substitution pattern of the starting materials. For example, the synthesis of 5-substituted versus 6-substituted pyrido[3,4-d]pyrimidines is controlled by the choice of the initial pyridine precursor. Starting with 3,5-dichloropyridine-4-carbonitrile leads to functionalization at the 5-position of the final heterocyclic system, whereas starting from 5-bromo-4-methyl-3-nitropyridine directs synthesis towards 6-substituted analogues. nih.gov

Furthermore, regioselectivity is observed in the reactions of the completed scaffold. The nucleophilic aromatic substitution on 2,4-dichloropyrido[3,4-d]pyrimidine occurs selectively at the 4-position, allowing for controlled, stepwise introduction of different substituents at the C4 and C2 positions. nih.gov

Stereoselectivity: Since the core pyrido[3,4-d]pyrimidine ring system is aromatic and planar, stereoselectivity is not a factor in the core's construction. However, it becomes highly relevant when chiral centers are present in the substituents attached to the ring or during the synthesis of hydrogenated precursors.

Chemical Reactivity and Derivatization Strategies of 2 Methylpyrido 3,4 D Pyrimidin 4 Amine Scaffold

Functionalization at Pyrimidine (B1678525) Ring Positions (C-2, C-4)

The pyrimidine ring of the 2-Methylpyrido[3,4-d]pyrimidin-4-amine scaffold offers two primary sites for chemical modification: the C-4 amine position and the C-2 methyl group. The electron-deficient nature of the pyridopyrimidine system, caused by the electron-withdrawing nitrogen atoms, makes positions C-2 and C-4 particularly susceptible to nucleophilic attack, especially when a suitable leaving group is present. youtube.comyoutube.com

Amination Reactions at C-4

The C-4 position is the most common site for introducing structural diversity into the pyrido[3,4-d]pyrimidine (B3350098) core. The primary strategy involves the synthesis of a 4-chloro intermediate, which serves as a versatile precursor for subsequent derivatization through nucleophilic aromatic substitution (SNAr) or metal-catalyzed cross-coupling reactions. nih.govnih.gov

A robust synthetic route begins with a precursor like 4-chloro-8-methoxypyrido[3,4-d]pyrimidin-2-amine. nih.gov This intermediate readily undergoes SNAr reactions with various primary and secondary amines, often promoted by acid or base, to yield a wide array of N4-substituted analogues. nih.gov This method is efficient for introducing benzylamines and other alkyl or aryl amine moieties. nih.gov

Furthermore, palladium-catalyzed cross-coupling reactions provide a powerful tool for creating C-N and C-C bonds at the C-4 position. The Buchwald-Hartwig cross-coupling reaction, for instance, enables the amination of the 4-chloro intermediate with heteroarylamines. nih.gov Similarly, the Suzuki coupling reaction with boronic acids allows for the introduction of aryl or heteroaryl groups, generating C-4-phenyl or other biaryl derivatives. nih.govnih.gov These reactions significantly expand the chemical space accessible from a common intermediate.

Research on the related 2,4-dichloropyrido[3,4-d]pyrimidine (B1390563) scaffold has shown that nucleophilic substitution is highly selective for the C-4 position over the C-2 position. nih.gov This inherent selectivity allows for a controlled, stepwise functionalization of the pyrimidine ring.

Table 1: Key Reactions for C-4 Functionalization
Reaction TypeKey IntermediateReagents/ConditionsResulting SubstituentReference
Nucleophilic Aromatic Substitution (SNAr)4-Chloro-pyrido[3,4-d]pyrimidinePrimary/Secondary Amines, Thiophenols, Alcohols; Acid or Base catalyst-NR¹R², -SR, -OR nih.govnih.gov
Buchwald-Hartwig Coupling4-Chloro-pyrido[3,4-d]pyrimidineAryl/Heteroarylamines, Pd catalyst (e.g., Pd₂(dba)₃), Ligand (e.g., XPhos)-NH-Aryl, -NH-Heteroaryl nih.govnih.gov
Suzuki Coupling4-Chloro-pyrido[3,4-d]pyrimidineAryl/Heteroarylboronic acids, Pd catalyst (e.g., Pd(PPh₃)₄), Base-Aryl, -Heteroaryl nih.govnih.gov

Modifications at the C-2 Amino Group

Functionalization at the C-2 position often involves building the ring from a pre-functionalized precursor or modifying a versatile handle installed during synthesis. While the title compound features a methyl group, many synthetic routes start with a 2-amino or 2-thio-substituted pyrimidine which is then cyclized to form the pyridopyrimidine core. nih.gov

For instance, a 2-(methylthio) group can be oxidized to a more reactive sulfone. This sulfone is an excellent leaving group, allowing for the introduction of various nucleophiles, including amines, at the C-2 position. nih.gov This strategy provides a pathway to diverse 2-aminopyrido[3,4-d]pyrimidine derivatives.

In syntheses starting with 2,4-dichloropyrido[3,4-d]pyrimidine, after selective functionalization at C-4, the remaining chloro group at C-2 can be displaced by nucleophiles. nih.gov This has been demonstrated by the introduction of a 2,3-difluorobenzylthio group via reaction with the corresponding thiol. nih.gov This thioether can then be further modified. Similarly, direct amination at C-2 can be achieved with amines, although this may require more forcing conditions compared to C-4 substitution. nih.gov

Functionalization at Pyridine (B92270) Ring Positions (C-6, C-8)

Modifications to the pyridine portion of the scaffold are crucial for fine-tuning the physicochemical and pharmacological properties of the molecule. The C-6 and C-8 positions are common targets for introducing substituents via modern cross-coupling reactions.

Introduction of Methyl Substituents and their Effects

The introduction of methyl groups on the pyridine ring can significantly impact a compound's metabolic stability and target selectivity. A methyl group can be installed at the C-8 position via a Suzuki cross-coupling reaction between an 8-chloro-pyrido[3,4-d]pyrimidin-4(3H)-one intermediate and trimethylboroxine, followed by further synthetic steps. qub.ac.uk

Functionalization at the C-6 position has also been successfully achieved through palladium-catalyzed cross-coupling. mdpi.com Starting from a 6-chloropyrido[3,4-d]pyrimidine (B1592607) intermediate, Suzuki coupling with boronic acids like 5-methylfuran-2-boronic acid allows for the installation of a methyl-substituted heterocyclic ring. mdpi.com The introduction of such groups can be a key strategy to improve biological activity and pharmacokinetic profiles. nih.gov

Incorporation of Diverse Heterocyclic Moieties at C-8

The C-8 position is a key handle for introducing significant structural complexity, particularly diverse heterocyclic systems. This is typically accomplished by creating a C-C bond using palladium-catalyzed cross-coupling reactions on an 8-halo-substituted precursor.

A prominent strategy involves the use of an 8-chloropyrido[3,4-d]pyrimidin-4(3H)-one intermediate. qub.ac.ukacs.orgnih.gov Suzuki cross-coupling of this intermediate with heteroaryl boronic acids or their pinacol (B44631) esters is a highly effective method for introducing moieties such as pyrazoles. acs.orgnih.gov For example, reaction with (1H-pyrazol-3-yl)boronic acid directly attaches the pyrazole (B372694) ring to the C-8 position of the pyridopyrimidine core. qub.ac.ukacs.org Stille cross-coupling has also been employed to introduce thiazole (B1198619) rings at this position. qub.ac.uk These modifications have been instrumental in the development of potent enzyme inhibitors by allowing the new heterocyclic substituent to access specific binding pockets. nih.gov

Strategies for Scaffold Diversification and Analogue Generation

The generation of diverse analogues of the this compound scaffold relies heavily on a "functionalization-handle" approach. The most common and effective strategy involves the synthesis of a halogenated pyridopyrimidine core, which can then be subjected to a variety of site-selective derivatization reactions. nih.govnih.gov

A key intermediate such as 2,4-dichloropyrido[3,4-d]pyrimidine allows for sequential and selective functionalization. nih.gov The higher reactivity of the C-4 position enables its initial modification via SNAr or cross-coupling reactions. The less reactive C-2 chloro group can then be substituted in a subsequent step, allowing for the creation of differentially substituted products from a single precursor. nih.gov

Similarly, introducing chloro- or bromo-substituents onto the pyridine ring (e.g., at C-6 or C-8) opens up these positions for a wide range of palladium-catalyzed reactions, including Suzuki, Stille, and Buchwald-Hartwig couplings. nih.govqub.ac.ukmdpi.com This enables the attachment of a vast array of aryl, heteroaryl, and amino groups, which is a cornerstone of modern medicinal chemistry for exploring structure-activity relationships (SAR). nih.govnih.gov

The combination of these strategies provides a powerful and flexible platform for scaffold diversification. By systematically varying the substituents at the C-2, C-4, C-6, and C-8 positions, chemists can generate extensive libraries of analogues to optimize biological activity, selectivity, and drug-like properties.

Table 2: Summary of Diversification Strategies for the Pyrido[3,4-d]pyrimidine Scaffold
PositionKey Intermediate TypePrimary Reaction TypesExample Substituents IntroducedReference
C-22-Chloro or 2-ThioetherSNAr, Oxidation/Substitution-NHR, -SR, -Aryl nih.govnih.gov
C-44-ChloroSNAr, Suzuki, Buchwald-Hartwig-NHR, -Aryl, -Heteroaryl, -SR nih.govnih.gov
C-66-ChloroSuzuki Coupling-Aryl, -Heteroaryl (e.g., furanyl) mdpi.com
C-88-ChloroSuzuki, Stille Coupling-Methyl, -Heteroaryl (e.g., pyrazolyl, thiazolyl) qub.ac.ukacs.orgnih.gov

Prodrug Design Principles Applied to Pyrido[3,4-d]pyrimidine Scaffolds

The development of small molecule inhibitors based on the pyrido[3,4-d]pyrimidine scaffold often encounters challenges related to their physicochemical properties, such as poor aqueous solubility, which can limit their bioavailability and therapeutic application. nih.govnih.gov Prodrug strategies offer a powerful approach to overcome these limitations. A prodrug is an inactive or less active derivative of a parent drug molecule that undergoes biotransformation in the body to release the active drug. nih.gov For the pyrido[3,4-d]pyrimidine scaffold, prodrug design primarily focuses on two key areas: enhancing aqueous solubility and achieving targeted drug delivery.

A prominent example of a prodrug strategy applied to the pyrido[3,4-d]pyrimidine scaffold is the development of Tarloxotinib , a hypoxia-activated prodrug. nih.govnih.govnih.gov This approach is designed for targeted cancer therapy, exploiting the hypoxic (low oxygen) microenvironment characteristic of many solid tumors. nih.govnih.govfirstwordpharma.com

Tarloxotinib (Prodrug) is designed to be relatively inactive in its initial form. nih.gov It is engineered to release its highly potent active metabolite, Tarloxotinib-Effector (Tarloxotinib-E) , specifically within the hypoxic regions of a tumor. nih.govnih.gov This targeted activation mechanism aims to concentrate the cytotoxic effects of the drug within the tumor, thereby minimizing systemic exposure and associated side effects. nih.govnih.gov The activation is triggered by enzymatic reduction of a nitroaromatic group within the prodrug structure under hypoxic conditions. mdpi.com

The table below summarizes the key components of the Tarloxotinib prodrug system:

CompoundRoleActivity
TarloxotinibProdrugWeak inhibitory activity
Tarloxotinib-EActive MetabolitePotent, covalent pan-HER tyrosine kinase inhibitor

This table illustrates the relationship between the Tarloxotinib prodrug and its active form, Tarloxotinib-E.

Another key principle in prodrug design for heterocyclic scaffolds like pyrido[3,4-d]pyrimidines is the enhancement of aqueous solubility. While direct studies on this compound are limited, research on the isomeric pyrazolo[3,4-d]pyrimidine scaffold provides valuable insights into potential strategies. nih.govnih.gov These studies demonstrate that the introduction of a water-solubilizing promoiety can significantly improve the solubility of the parent compound.

A common approach involves the derivatization of an amino group on the scaffold with a linker connected to a solubilizing group. nih.gov For instance, a carbamate (B1207046) linker can be used to attach a moiety like N-methylpiperazine, which is known to enhance water solubility. nih.gov The carbamate bond is designed to be cleavable by endogenous enzymes, such as esterases, to release the active parent drug in vivo. nih.gov

The following table presents hypothetical data based on findings from related pyrazolo[3,4-d]pyrimidine derivatives to illustrate the potential impact of such a prodrug strategy on solubility. nih.gov

CompoundModificationAqueous Solubility (µg/mL)Fold Improvement
Parent Drug-< 0.1-
Prodrug DerivativeAddition of N-methylpiperazinoethyl carbamate> 50> 500

This table provides a hypothetical illustration of how a prodrug derivatization could dramatically improve the aqueous solubility of a poorly soluble parent compound from the pyrido[3,4-d]pyrimidine class.

Structure Activity Relationship Sar Studies of 2 Methylpyrido 3,4 D Pyrimidin 4 Amine Analogs

Elucidation of Key Pharmacophores and Active Sites on the Scaffold

The pyrido[3,4-d]pyrimidine (B3350098) core serves as a fundamental pharmacophore that anchors its analogs to the active sites of target proteins, particularly kinases like Monopolar Spindle 1 (MPS1). mdpi.comacs.org Molecular modeling and co-crystal structures have revealed that this scaffold establishes crucial interactions within the ATP-binding pocket of these enzymes.

Key interactions for MPS1 inhibitors include:

Hinge Region Binding : The pyrimidine (B1678525) portion of the scaffold typically forms hydrogen bonds with the hinge region of the kinase. For instance, the pyrimidine ring can form a hydrogen bond with the backbone of Gly605 in MPS1. mdpi.comresearchgate.net

Hydrophobic Interactions : The fused ring system fits into a hydrophobic area, with the pyrido[3,4-d]pyrimidine skeleton having strong hydrophobic interactions with key residues in the hinge region. mdpi.com In MPS1, these residues include I531, V539, M602, C604, N606, I607, L654, I663, and P673. mdpi.comresearchgate.net The coplanar conformation of the pyrido[3,4-d]pyrimidine core is believed to contribute to this favorable binding. acs.org

Impact of Substituents on Molecular Interactions and Biological Function

The C-2 position of the pyrido[3,4-d]pyrimidine scaffold is a critical point for modification, often bearing a linker to a larger substituted ring system that occupies a significant portion of the binding site.

In the context of MPS1 kinase inhibitors, the C-2 position is typically substituted with an amino group, which in turn connects to a substituted phenyl or heterocyclic ring. For the highly potent inhibitor BOS172722, this position features a (2-Ethoxy-4-(4-methyl-4H-1,2,4-triazol-3-yl)phenyl)amino group. nih.gov Molecular dynamics simulations have shown that heterocyclic moieties like triazole or imidazole (B134444) at this position can form crucial hydrogen bonds with key residues such as Lys529 in the active site of MPS1, an interaction not seen with pyrazole (B372694) rings. mdpi.com

For CXCR2 antagonists, a 2,3-difluorobenzylthio group at the C-2 position was found to be important. Replacing this sulfur-linked group with other thioethers or altering the linker atom itself led to a significant or complete loss of antagonistic activity, highlighting the specific role of this substituent in binding to the receptor. nih.govmdpi.com

Table 1: Effect of C-2 Substituents on Biological Activity
TargetC-2 SubstituentEffect on ActivityReference
MPS1 Kinase-NH-(2-Ethoxy-4-(4-methyl-4H-1,2,4-triazol-3-yl)phenyl)High potency; triazole forms H-bond with Lys529. mdpi.comnih.gov
MPS1 Kinase-NH-(phenyl with imidazole)Potent; imidazole forms H-bond with Lys529. mdpi.com
CXCR2-S-CH₂(2,3-difluorophenyl)Potent antagonism (IC₅₀ = 0.11 µM). nih.gov
CXCR2-S-CH₂(phenyl)Inactive. nih.gov
CXCR2-S-CH₂CH₂(phenyl)Inactive. nih.govmdpi.com

The C-4 position is another key site for diversification, with substitutions here profoundly affecting the biological activity and target selectivity. For many kinase inhibitors, this position bears an amine. However, in the context of CXCR2 antagonists, a different substitution pattern is required.

In a series of potential anticancer agents, a 4-chloro intermediate was used to introduce a variety of substituents via nucleophilic aromatic substitution (SNAr) or palladium-catalyzed cross-coupling reactions. nih.gov This demonstrated that diverse groups such as substituted anilines, phenols, and thiols could be readily introduced at this position to modulate activity against different cancer cell lines. nih.gov

Conversely, for CXCR2 antagonists, a specific (R)-alaninol substituent at the C-4 position was found to be essential for activity. When this group was replaced by other amines, such as (S)-alaninol, propylamine, or piperidine, the resulting compounds were completely devoid of CXCR2 antagonistic activity. nih.gov This underscores the stringent stereochemical and structural requirements at the C-4 position for this particular target.

Table 2: Influence of C-4 Substituents on CXCR2 Antagonism
C-4 SubstituentCXCR2 Antagonism (IC₅₀, µM)Reference
(R)-alaninol0.11 nih.gov
(S)-alaninol>10 nih.gov
Propylamine>10 nih.gov
Piperidine>10 nih.gov

The introduction of a methyl group at the C-6 position of the pyrido[3,4-d]pyrimidine core represents a significant breakthrough in the development of MPS1 inhibitors. nih.govacs.org While initial compounds in the series showed excellent potency, they suffered from rapid metabolic turnover in human liver microsomes (HLM). acs.orgnih.gov

The key finding was that C-6 methylation dramatically improved HLM stability. acs.orgnih.gov Metabolic identification studies suggested that this methyl group, despite being distant from the primary sites of metabolism on the C-2 aniline (B41778) moiety, acts by sterically blocking the preferred orientation for recognition by cytochrome P450 enzymes. researchgate.netacs.orgnih.gov This modification not only curbed metabolism but also significantly improved the selectivity for MPS1 over other kinases like CDK2. nih.govacs.org This strategic methylation was crucial in the discovery of the clinical candidate BOS172722. acs.org

Table 3: Effect of C-6 Methylation on MPS1 Inhibitor Properties
CompoundC-6 SubstituentMPS1 Kᵢ (µM)CDK2 Kᵢ (µM)HLM Stability (T₁/₂, min)Reference
16H0.00070.0312 nih.gov
34CH₃0.0005>10>180 nih.gov
17H0.0010.510 nih.gov
35CH₃0.0021>180 nih.gov

The C-8 position is another key vector for modification and is typically functionalized with an amino group in MPS1 inhibitors. The substituent on this nitrogen atom explores a hydrophobic pocket in the kinase active site. acs.org

SAR studies revealed that bulky, hydrophobic groups at this position are beneficial for potency. A neopentyl group (-NH-neopentyl) was found to be particularly effective, as it optimally addresses this hydrophobic pocket. acs.org This substituent is a feature of the potent inhibitor CCT251455 and the clinical candidate BOS172722. nih.govnih.gov While direct substitution with heterocyclic rings at the C-8 position is not the common strategy observed in potent inhibitors, the amino group at C-8 and its alkyl substituent work in concert with the larger heterocyclic moieties attached at C-2 to achieve high affinity and selectivity. mdpi.comacs.org

The nature of the linker connecting substituents to the pyrido[3,4-d]pyrimidine core is a determining factor for biological activity. These linkers position the substituents correctly for optimal interaction with the target protein.

For CXCR2 antagonists, a sulfur atom linker at the C-2 position was found to be critical. When the sulfur was replaced with an oxygen or an amino group, the resulting compounds were completely inactive as CXCR2 antagonists. nih.govmdpi.com Furthermore, modifying the length of the alkyl chain between the sulfur and the phenyl ring also abolished activity, demonstrating the precise spatial requirements for this linker. nih.govmdpi.com

In the case of MPS1 inhibitors, the most common and effective linker is the amino group at both the C-2 and C-8 positions. The C-8 amino group is typically attached to a compact alkyl group (e.g., neopentyl), while the C-2 amino group links to a large, substituted aryl or heteroaryl system that is essential for potency. acs.orgnih.gov The rigidity and hydrogen-bonding capability of this amino linker are integral to the binding mode.

Comparative SAR Analysis Across Different Biological Targets

The structure-activity relationship (SAR) for analogs based on the pyrido[3,4-d]pyrimidine scaffold demonstrates considerable variation depending on the specific biological target. The structural modifications that enhance potency for one target may lead to a partial or complete loss of activity against another. This highlights the distinct nature of the binding sites and interactions involved. An analysis of pyrido[3,4-d]pyrimidine derivatives as inhibitors of the human chemokine receptor CXCR2 and as inhibitors of histone lysine (B10760008) demethylases (KDMs) reveals these divergent SAR profiles.

SAR at the CXCR2 Chemokine Receptor

The C-X-C chemokine receptor 2 (CXCR2) is a G-protein coupled receptor implicated in inflammatory responses. A study exploring pyrido[3,4-d]pyrimidines as CXCR2 antagonists started from a lead compound (Compound 2 in the study) identified through a scaffold hopping approach from a thiazolo[4,5-d]pyrimidine (B1250722) series. mdpi.com This lead compound, a pyrido[3,4-d]pyrimidine analog, showed promising CXCR2 antagonistic potency with an IC50 value of 0.11 µM. mdpi.com

Systematic exploration of the substitution pattern on the pyrido[3,4-d]pyrimidine core was conducted to establish a clear SAR. mdpi.com However, most modifications led to a significant decrease or complete abolition of antagonistic activity. For instance, the introduction of an amino group at position 6 resulted in a total loss of CXCR2 antagonism. mdpi.com This suggests that the SAR for the pyrido[3,4-d]pyrimidine series does not align with that of the original thiazolo[4,5-d]pyrimidine scaffold, indicating different binding modes or structural requirements. mdpi.com The only analog that retained similar potency to the original hit was a 6-furanyl-pyrido[3,4-d]pyrimidine derivative. mdpi.com

Table 1: SAR of Pyrido[3,4-d]pyrimidine Analogs as CXCR2 Antagonists Data derived from a study on CXCR2 antagonism. mdpi.com

Compound ID (in source)Modification on Pyrido[3,4-d]pyrimidine CoreCXCR2 Antagonism (IC50, µM)
2Original Hit0.11
17b6-Furanyl substitution~0.11 (similar to hit)
216-Amino substitutionInactive

This table illustrates that minor modifications can have a drastic impact on CXCR2 inhibitory activity, with most substitutions being detrimental.

SAR at KDM4 and KDM5 Histone Lysine Demethylases

In contrast, a different SAR profile emerges when targeting the Jumonji C (JmjC) domain-containing histone lysine demethylases (KDMs), such as KDM4 and KDM5. These enzymes are metalloenzymes containing an Fe(II) ion in their catalytic site. A series of 8-substituted pyrido[3,4-d]pyrimidin-4(3H)-one derivatives were identified as potent inhibitors of these enzymes. acs.org

The key to their inhibitory mechanism is the ability of the pyrido[3,4-d]pyrimidin-4(3H)-one scaffold to act as a bidentate metal chelator, coordinating with the active site Fe(II). acs.org Structure-based design showed that the pyridine (B92270) nitrogen (at position 7) and the pyrimidinone carbonyl group are crucial for this interaction. acs.org Consequently, SAR studies focused heavily on substitutions at the C8 position, which was found to be a key vector for accessing the histone peptide binding site and further enhancing potency. acs.org

The introduction of a pyrazole moiety at the C8 position, for example, led to potent inhibitors. Further modifications to this pyrazole group and the linker connecting it to the core scaffold were explored to optimize interactions. acs.org

Table 2: SAR of 8-Substituted Pyrido[3,4-d]pyrimidin-4(3H)-ones as KDM4A Inhibitors Data derived from a study on KDM inhibitors. acs.org

Compound ID (in source)C8-Substitution on Pyrido[3,4-d]pyrimidin-4(3H)-one CoreKDM4A Inhibition (IC50, µM)
588-(1H-pyrazol-3-yl)Potent Inhibition
37 / 40 (Hybrids)Hybrid structuresSynthesized to test hypothesis

This table highlights the importance of the C8-substituent for activity against KDM enzymes, a position not identified as critical for CXCR2 antagonism.

Comparative Analysis

A comparative analysis of the SAR for pyrido[3,4-d]pyrimidines against CXCR2 and KDM enzymes reveals stark differences driven by the distinct nature of the targets:

Key Positions for Substitution: SAR exploration for CXCR2 antagonists focused on the pyridine ring of the scaffold, specifically positions 5 and 6. mdpi.com In contrast, for KDM inhibitors, the C8 position of the pyrido[3,4-d]pyrimidin-4(3H)-one was the primary point for modification to achieve high potency. acs.org

Tolerance to Functional Groups: The introduction of a polar amino group at position 6 was detrimental to CXCR2 activity, suggesting a hydrophobic pocket. mdpi.com Conversely, for KDM inhibitors, polar groups like pyrazoles and moieties capable of forming hydrogen bonds were successfully incorporated at C8 to improve activity. acs.org

Molecular Mechanisms and Biological Target Interactions

Inhibition of Protein Kinases by Pyrido[3,4-d]pyrimidine (B3350098) Analogs

Derivatives of the pyrido[3,4-d]pyrimidine class have been extensively investigated as inhibitors of several protein kinase families, which are crucial regulators of cellular processes and are often dysregulated in diseases like cancer.

The pyrido[3,4-d]pyrimidine scaffold has been identified as a potent inhibitor of the Epidermal Growth Factor Receptor (EGFR), a key member of the tyrosine kinase family.

Research into 4,6-disubstituted pyrido[3,4-d]pyrimidines demonstrated their high potency as dual inhibitors of EGFR and c-ErbB-2. nih.gov Specific analogs proved to be exceptionally powerful, with an EGFR inhibitory concentration (IC50) as low as 0.0001 µM. nih.gov Further studies have utilized 4-(anilino)pyrido[3,4-d]pyrimidine derivatives to develop imaging agents for detecting EGFR mutations. nih.gov These derivatives show preferential binding to the L858R mutant EGFR over the drug-resistant L858R/T790M double mutant, highlighting the scaffold's potential for developing targeted diagnostics and therapeutics. nih.gov For instance, a synthesized radiofluorinated derivative, [¹⁸F]APP-1, was a strong inhibitor of the L858R mutant but weak against the L858R/T790M mutant, demonstrating its specificity. nih.gov

Table 1: EGFR Inhibition by Pyrido[3,4-d]pyrimidine Analogs
Analog ClassTargetIC50 (µM)Reference
4,6-disubstituted pyrido[3,4-d]pyrimidineEGFR0.0001 nih.gov
4-(anilino)pyrido[3,4-d]pyrimidine ([¹⁸F]APP-1)L858R mutant EGFRStrong Inhibition nih.gov
4-(anilino)pyrido[3,4-d]pyrimidine ([¹⁸F]APP-1)L858R/T790M mutant EGFRWeak Inhibition nih.gov

The pyrido[3,4-d]pyrimidine core is a cornerstone for a novel class of inhibitors targeting Monopolar Spindle 1 (MPS1), a critical kinase in the spindle assembly checkpoint overexpressed in many cancers. icr.ac.ukacs.orgresearchgate.netcore.ac.uk A structure-based hybridization approach led to the discovery of this new series of potent and selective MPS1 inhibitors. icr.ac.ukacs.orgresearchgate.net

Optimization of this scaffold resulted in compounds with excellent potency and selectivity for MPS1. acs.orgacs.org For example, compound 24c emerged as a potent inhibitor with an MPS1 IC50 of 0.008 µM. acs.org Further development led to analog 34h , which also showed high potency in biochemical assays and was highly selective over other kinases. acs.org This line of research ultimately produced the clinical candidate BOS172722 . acs.orgnih.govnih.gov Molecular dynamics simulations revealed that these inhibitors interact with key residues in the Mps1 active site, including I531, V539, M602, C604, and L654, with stable hydrogen bonds forming with G605 and K529, which is conducive to their inhibitory activity. nih.gov

Table 2: MPS1 Inhibition by Pyrido[3,4-d]pyrimidine Analogs
CompoundTargetIC50 (µM)Reference
24cMPS10.008 acs.org
34hMPS1Potent Inhibition acs.org
BOS172722MPS1Clinical Candidate acs.orgnih.gov

While pyrido[3,4-d]pyrimidine analogs have been primarily optimized for other kinases like MPS1, their interaction with Cyclin-Dependent Kinase 2 (CDK2) has also been assessed, often to ensure selectivity. For instance, the potent MPS1 inhibitor 34h was found to be highly selective, with a CDK2/MPS1 Ki ratio greater than 1000, indicating significantly weaker inhibition of CDK2. acs.org

Although potent, direct inhibition of CDK2 by the pyrido[3,4-d]pyrimidine scaffold is not extensively documented, related heterocyclic systems such as pyrazolo[3,4-d]pyrimidines and N-(pyridin-3-yl)pyrimidin-4-amines have been developed as potent CDK2 inhibitors. nih.govrsc.orgnih.gov For example, novel pyrazolo[3,4-d]pyrimidine derivatives have shown significant CDK2 inhibitory activity, with IC50 values as low as 0.057 µM. nih.gov These findings in related scaffolds suggest that with appropriate structural modifications, the broader pyridopyrimidine framework is amenable to targeting CDK2.

The dual inhibition of the phosphoinositide 3-kinase (PI3K) and the mammalian target of rapamycin (B549165) (mTOR) is a promising strategy in cancer therapy. nih.gov While the specific 2-Methylpyrido[3,4-d]pyrimidin-4-amine scaffold is not prominently featured in this context, structurally related pyridopyrimidine isomers are key players.

Specifically, derivatives of pyrido[2,3-d]pyrimidine (B1209978) and pyrido[3,2-d]pyrimidine (B1256433) have been developed as potent dual PI3K/mTOR inhibitors. nih.govmdpi.comnih.govresearchgate.net One such series, 2-amino-4-methylpyrido[2,3-d]pyrimidine derivatives, yielded structurally novel and potent PI3K/mTOR dual inhibitors. nih.gov Similarly, 2,4,7-trisubstituted pyrido[3,2-d]pyrimidines have been synthesized, with some derivatives showing IC50 values for PI3Kα between 3 and 10 nM. mdpi.comnih.gov These compounds act as dual inhibitors by preventing the feedback loop that can lead to PI3K/Akt reactivation upon mTOR-only inhibition. mdpi.comnih.gov

Histone Lysine (B10760008) Demethylase (KDM4/KDM5) Inhibition Mechanisms

A significant body of research has focused on pyrido[3,4-d]pyrimidin-4(3H)-one derivatives as cell-penetrant inhibitors of the KDM4 (JMJD2) and KDM5 (JARID1) families of histone lysine demethylases. oregonstate.eduacs.orgcolab.wsnih.gov These enzymes are Fe(II) and 2-oxoglutarate (2-OG) dependent and play a crucial role in epigenetic regulation by removing methyl groups from histones. researchgate.netnih.govmdpi.com

The development of these inhibitors involved optimizing initial hits to create non-carboxylate compounds with improved cellular activity. oregonstate.educolab.ws Structure-based design was employed to rationally exploit residue differences between the KDM4 and KDM5 subfamilies to enhance selectivity. nih.gov The inhibitory mechanism involves the pyridopyrimidinone core acting as a chelator for the active-site Fe(II) ion and mimicking the binding of the 2-OG cofactor, thereby blocking the enzyme's catalytic function. nih.govacs.org Compound 53a , an 8-(1H-pyrazol-3-yl)pyrido[3,4-d]pyrimidin-4(3H)-one derivative, was identified as a potent inhibitor of both KDM4 and KDM5 subfamilies, with IC50 values in the nanomolar range. acs.org

Table 3: KDM Inhibition by a Pyrido[3,4-d]pyrimidin-4(3H)-one Analog
CompoundTargetIC50 (µM)Reference
53aKDM4A0.126 acs.org
KDM4B0.050 acs.org
KDM5B0.014 acs.org
KDM5C0.023 acs.org

Dihydrofolate Reductase (DHFR) Inhibition

Dihydrofolate reductase (DHFR) is a well-established target for antifolate cancer drugs. nih.gov The enzyme is essential for the synthesis of nucleic acids and amino acids. nih.gov Fused pyrimidine (B1678525) systems, which act as isosteres of the native pteridine (B1203161) ring in folic acid, are a known class of DHFR inhibitors. nih.govnih.gov

While direct studies on this compound are limited, research on closely related scaffolds demonstrates the potential of this chemical space. For example, novel pyrazolo[3,4-d]pyrimidine analogs were designed as antifolate agents and showed potent DHFR inhibition. nih.govresearchgate.netnih.gov In one study, the isosteric replacement of the pteridine ring in methotrexate (B535133) with a pyrazolo[3,4-d]pyrimidine core led to compounds with superior DHFR inhibitory activity compared to the parent drug. nih.gov Another study on pyrido[2,3-d]pyrimidines also identified compounds with significant DHFR inhibitory activity. researchgate.net These findings underscore the capacity of pyridopyrimidine-like structures to function as effective DHFR inhibitors by mimicking the natural substrate.

Modulation of Other Enzyme Activities (e.g., COX-2, Tubulin)

While direct modulation of cyclooxygenase-2 (COX-2) or tubulin by this compound is not extensively documented, the broader class of pyrido[3,4-d]pyrimidine derivatives has been shown to interact with and modulate a variety of other significant enzyme targets. Research has predominantly focused on their role as kinase inhibitors and modulators of epigenetic enzymes.

Derivatives of the pyrido[3,4-d]pyrimidine scaffold have been identified as potent inhibitors of several enzymes crucial in cell signaling and disease progression. For instance, 2,8-disubstituted pyrido[3,4-d]pyrimidines are effective inhibitors of Monopolar Spindle 1 (MPS1) kinase, a key regulator of mitosis, making it an attractive target in oncology. acs.orgnih.gov Another class, the 8-substituted pyrido[3,4-d]pyrimidin-4(3H)-ones, function as potent, cell-permeable inhibitors of the KDM4 (JMJD2) and KDM5 (JARID1) subfamilies of JmjC histone lysine demethylases. nih.govnih.gov These enzymes are critical in epigenetic regulation and their inhibition is a key area of cancer research. nih.gov Furthermore, pyrido[3,4-d]pyrimidin-4-one derivatives have demonstrated activity as selective inhibitors of matrix metalloproteinase-13 (MMP-13), an enzyme implicated in osteoarthritis and cancer metastasis. nih.gov The scaffold has also been explored for its potential to antagonize the human chemokine receptor CXCR2, which is involved in inflammatory and autoimmune diseases. nih.gov

Molecular Basis of Selectivity for Specific Targets

The selectivity of pyrido[3,4-d]pyrimidine derivatives for their biological targets is dictated by specific structural features and the resulting molecular interactions within the target's binding site.

For Mps1 Kinase Inhibitors: The potent and selective inhibition of Mps1 by pyrido[3,4-d]pyrimidine derivatives is rooted in their specific binding mode within the kinase's active site. nih.gov Molecular dynamics simulations and docking studies reveal that the interaction is primarily driven by van der Waals forces and nonpolar solvation energies. nih.gov The pyridopyrimidine backbone establishes a strong hydrophobic interaction with the hinge region of Mps1. nih.gov Key to this high-affinity binding is the formation of stable hydrogen bonds between the pyrimidine ring of the inhibitor and the backbone of specific amino acid residues, notably Gly605. nih.gov Furthermore, inhibitors consistently interact with a pocket of residues including I531, V539, M602, C604, N606, I607, L654, I663, and P673. nih.gov The nature of the substituent on the inhibitor is also critical; for example, the specific shape of an amine substituent, such as a 3,3-dimethylazetidine (B189357) group, can enhance potency by engaging in favorable hydrophobic contacts. acs.org

For KDM Histone Demethylase Inhibitors: In the case of 8-(1H-pyrazol-3-yl)pyrido[3,4-d]pyrimidin-4(3H)-one derivatives, their inhibitory action against KDM4 and KDM5 demethylases stems from their ability to chelate the catalytic Fe(II) ion in the enzyme's active site. nih.gov Structure-based design has enabled the optimization of these inhibitors. nih.gov Selectivity over other KDM subfamilies is achieved through substitutions on the pyrazole (B372694) moiety, which can access the histone peptide substrate binding site, allowing for tailored interactions. nih.gov For instance, the incorporation of a conformationally constrained 4-phenylpiperidine (B165713) linker leads to derivatives with equipotent activity against KDM4 and KDM5 subfamilies, while showing selectivity against KDM2, KDM3, and KDM6 subfamilies. nih.gov

These examples underscore that the selectivity of pyrido[3,4-d]pyrimidine derivatives is a finely tuned process based on a combination of core scaffold interactions, specific hydrogen bonds, hydrophobic contacts, and substituent-directed interactions within the unique topology of each target's active site.

In vitro Cellular Pathway Modulation Studies (excluding proliferation/cytotoxicity)

Beyond direct enzyme inhibition, derivatives of the pyrido[3,4-d]pyrimidine scaffold have been shown to modulate specific cellular signaling pathways in vitro, providing insight into their mechanism of action at a cellular level.

One of the most direct examples of pathway modulation is seen with KDM inhibitors. The 8-substituted pyrido[3,4-d]pyrimidin-4(3H)-one derivative, compound 54k, was shown to inhibit the demethylation of histone H3 at lysine 9 (H3K9Me3) and lysine 4 (H3K4Me3) in cell-based assays. nih.gov This directly demonstrates the compound's ability to permeate cells and engage its target, altering the epigenetic landscape of the cell. nih.gov

In the context of G protein-coupled receptors, pyrido[3,4-d]pyrimidine analogues have been evaluated as antagonists of the CXCR2 receptor. nih.gov Their activity was confirmed in an in vitro cell-based calcium mobilization assay using human glioblastoma cells overexpressing CXCR2. nih.gov Antagonism of this receptor blocks the downstream signaling cascade that is initiated by chemokines like CXCL8, thereby modulating inflammatory response pathways. nih.gov

Studies on related fused pyrimidine structures further highlight the capacity of this chemical class to interfere with aberrant signaling transduction pathways that regulate diverse cellular functions, including differentiation and cell migration. nih.gov For example, a pyrazolo[3,4-d]pyrimidin-4-amine derivative, a closely related scaffold, was found to substantially block the cellular autophosphorylation of the RET kinase and its downstream signaling pathway in thyroid cancer cell lines. nih.gov

Investigation of in vitro Metabolic Stability of Pyrido[3,4-d]pyrimidin-4-amine Derivatives

The metabolic stability of pyrido[3,4-d]pyrimidine derivatives is a critical factor for their development as therapeutic agents and has been the subject of targeted investigation. These studies, typically using human liver microsomes (HLM) or hepatocytes, have revealed specific metabolic liabilities and have guided chemical modifications to improve compound durability.

A significant challenge encountered with early pyrido[3,4-d]pyrimidine inhibitors of MPS1 kinase was their rapid turnover and low stability in HLM. acs.org Initial efforts to improve stability by lowering lipophilicity proved unsuccessful. acs.org A key breakthrough came from the finding that introducing a methyl group at the 6-position of the pyrido[3,4-d]pyrimidine core significantly enhanced metabolic stability. acs.org Metabolite identification studies suggested that this C6-methyl group sterically hinders the recognition of the molecule by cytochrome P450 enzymes, thereby suppressing metabolism at a distant aniline (B41778) portion of the molecule. acs.org

Another major metabolic pathway for this scaffold involves aldehyde oxidase (AO). C8-substituted pyrido[3,4-d]pyrimidin-4(3H)-one derivatives, developed as KDM inhibitors, showed high clearance in vivo due to AO-mediated metabolism. nih.gov Through LC-MS and NMR analysis, the site of oxidation was pinpointed to the C2-position of the pyridopyrimidine ring. nih.gov This discovery led to a rational design strategy: the introduction of a substituent at the C2-position effectively blocked this metabolic route, rendering the new derivatives no longer substrates for AO and thus improving their metabolic profile. nih.gov

Studies on a library of related pyrido[4,3-d]pyrimidine (B1258125) compounds showed that while they were generally stable in human intestinal microsomes, they exhibited intermediate to high hepatic metabolism. researchgate.net These studies predicted that aliphatic chains and methoxy (B1213986) groups on phenyl substituents were among the most likely sites of hepatic metabolism. researchgate.net

Advanced Research Applications and Chemical Probes

Development as Research Tools for Biological Pathway Elucidation

While direct studies employing 2-Methylpyrido[3,4-d]pyrimidin-4-amine to elucidate biological pathways are not extensively documented, research on closely related pyrido[3,4-d]pyrimidine (B3350098) derivatives highlights the scaffold's potential in creating chemical probes for cancer and immunology research.

A series of novel 4-substituted 2-aminopyrido[3,4-d]pyrimidine derivatives have been synthesized and evaluated for their anticancer properties. nih.gov These compounds were developed from a common intermediate, 4-chloro-8-methoxy-pyrido[3,4-d]pyrimidin-2-amine, through palladium-catalyzed cross-coupling or nucleophilic aromatic substitution reactions. nih.gov The resulting molecules, by interacting with specific cancer cell lines, serve as tools to probe cellular mechanisms and identify potential therapeutic targets. For instance, certain derivatives showed high selectivity against breast and renal cancer cell lines in the US National Cancer Institute's 60 human cancer cell line (NCI 60) panel, suggesting their utility in studying pathways specific to these cancer types. nih.gov

Similarly, the pyrido[3,4-d]pyrimidine scaffold has been used to develop antagonists for the human chemokine receptor CXCR2, a key protein in inflammatory pathways. mdpi.com Researchers synthesized a variety of 2,4-disubstituted pyrido[3,4-d]pyrimidines to explore the structure-activity relationship for CXCR2 antagonism. Although the specific 2-methyl-4-amino variant was not the focus, this work demonstrates the scaffold's value in creating selective chemical tools to dissect the role of chemokine signaling in disease. mdpi.com

Table 1: Examples of Pyrido[3,4-d]pyrimidine Derivatives and their Research Applications

Compound Name Research Application Key Finding
4-(4-Chlorophenyl)-8-methoxypyrido[3,4-d]pyrimidin-2-amine Anticancer agent evaluation Selective activity against specific cancer cell lines. nih.gov
2-Amino-4-(phenylamino)pyrido[3,4-d]pyrimidin-8-ol Anticancer agent evaluation Serves as a scaffold for developing new classes of anticancer compounds. nih.gov

Potential in Non-Therapeutic Areas (e.g., Herbicidal Activity, Luminogens)

There is a notable lack of specific research into the herbicidal or luminogenic properties of this compound. However, studies on other isomers of pyridopyrimidine reveal the potential of this chemical class in non-therapeutic applications, particularly in agriculture.

Herbicidal Activity: Extensive research has been conducted on the herbicidal activity of pyrido[2,3-d]pyrimidine (B1209978) derivatives, which are structural isomers of the [3,4-d] series. nih.govnih.govresearchgate.net These compounds have been shown to act as potent inhibitors of protoporphyrinogen (B1215707) oxidase (PPO), an essential enzyme in chlorophyll (B73375) biosynthesis in plants. nih.govnih.gov For example, the compound 3-methyl-1-(2,3,4-trifluorophenyl)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione demonstrated significant herbicidal activity against bentgrass, comparable to commercial herbicides. nih.gov Another study developed hybrid molecules of pyrido[2,3-d]pyrimidine-2,4-dione and benzoxazinone (B8607429) that showed a broad spectrum of weed control. nih.gov These findings underscore the potential of the pyridopyrimidine skeleton in developing new agrochemicals, although this activity has not been specifically reported for the [3,4-d] isomer.

Table 2: Herbicidal Activity of Selected Pyrido[2,3-d]pyrimidine Derivatives

Compound Name Target Weed Mechanism of Action
3-methyl-1-(2,3,4-trifluorophenyl)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione Bentgrass (Agrostis stolonifera) Protoporphyrinogen Oxidase (PPO) Inhibition nih.gov

Luminogens: The development of pyridopyrimidine derivatives as luminogens or fluorescent materials is not a widely reported area of research. Some studies have noted that certain 4-substituted aminopyrido[2,3-d]pyrimidine derivatives are fluorescent heterocyclic compounds, though detailed investigation into their photophysical properties is limited. sciforum.net No such properties have been documented for the this compound variant.

Use as Scaffolds in Materials Science

Currently, there is no available scientific literature describing the application of this compound or its closely related analogs as scaffolds in the field of materials science. The research focus for the pyridopyrimidine family of compounds has been overwhelmingly directed towards their biological activities and potential as therapeutic agents or herbicides.

Future Research Directions and Unexplored Avenues

Development of Novel Synthetic Methodologies for Specific Isomers and Analogs

While general synthetic routes for pyridopyrimidines are established, the future development of 2-methylpyrido[3,4-d]pyrimidin-4-amine-based therapeutics will necessitate more sophisticated and efficient synthetic strategies. Current methods for producing related scaffolds often involve multi-step sequences, such as the construction from 4-aminopyrimidine (B60600) precursors or the functionalization of a pre-formed chlorinated intermediate like 4-chloro-8-methoxy pyrido[3,4-d]pyrimidin-2-amine. jocpr.comnih.gov

Future research should prioritize the development of novel, high-yield synthetic methodologies with a focus on:

Stereoselectivity: For analogs containing chiral centers, the development of stereoselective syntheses is crucial to isolate and evaluate individual enantiomers, as biological activity and off-target effects can be stereospecific.

Late-Stage Functionalization: Creating methods for late-stage C-H activation and functionalization would allow for the rapid diversification of the core scaffold. This would enable the efficient generation of large libraries of analogs for structure-activity relationship (SAR) studies without redesigning the entire synthetic pathway.

Green Chemistry Approaches: Employing principles of green chemistry, such as using microwave-assisted reactions, developing one-pot multicomponent reactions, and utilizing environmentally benign solvents and catalysts, will be essential for creating sustainable and scalable synthetic routes. nih.govnih.gov

Isomer-Specific Synthesis: Given that there are four possible isomers of pyrido[d]pyrimidines, developing highly regioselective synthetic strategies is critical to ensure the exclusive or predominant formation of the desired pyrido[3,4-d]pyrimidine (B3350098) isomer, avoiding costly and labor-intensive purification from isomeric mixtures. jocpr.commdpi.com

Comprehensive Exploration of Novel Biological Targets for Pyrido[3,4-d]pyrimidin-4-amine

The pyrido[3,4-d]pyrimidine core is primarily associated with kinase inhibition. mdpi.com Derivatives of this scaffold have been identified as potent inhibitors of Monopolar Spindle 1 (MPS1) kinase, a key regulator of cell division and an attractive target in oncology. acs.orgnih.gov Additionally, related structures have shown activity against histone lysine (B10760008) demethylases (KDMs), such as KDM4 and KDM5. acs.org

However, the full biological target space of this compound is likely underexplored. A comprehensive exploration of novel biological targets is a critical future direction.

Expanded Kinase Profiling: Systematic screening of this compound and its analogs against large panels of human kinases is necessary to identify novel, potent, and selective targets beyond MPS1. The known activity of other pyridopyrimidine isomers against targets like EGFR, VEGFR-2, and PI3K/mTOR suggests that the pyrido[3,4-d]pyrimidine scaffold may have broader applications in kinase inhibition. nih.govnih.govnih.gov

Non-Kinase Targets: Research should extend beyond kinases to other enzyme families and receptor classes. The activity against histone demethylases indicates potential for epigenetic modulation. acs.org Unbiased screening approaches, such as chemical proteomics and phenotypic screening, could reveal entirely new mechanisms of action and therapeutic applications.

Therapeutic Area Expansion: Based on newly identified targets, the therapeutic utility of this scaffold could be expanded beyond oncology to areas such as inflammatory diseases, neurodegenerative disorders, and infectious diseases, where related fused pyrimidines have shown promise. jocpr.com

Advanced SAR and Mechanistic Studies for Enhanced Potency and Selectivity

To optimize the therapeutic potential of the this compound scaffold, rigorous SAR and mechanistic studies are required. While initial studies have provided some insights, a more granular understanding is needed. nih.govacs.orgnih.gov For instance, research on MPS1 inhibitors revealed that the planar conformation of the pyrido[3,4-d]pyrimidine core contributes to improved activity. acs.org

Future efforts should focus on:

Systematic Analog Synthesis: A systematic approach to modifying all accessible positions of the this compound core is needed to build a comprehensive SAR database. This will clarify the contribution of each substituent to potency, selectivity, and pharmacokinetic properties.

Structural Biology: Obtaining high-resolution co-crystal structures of analogs bound to their biological targets (e.g., MPS1, KDMs) is paramount. This structural information provides invaluable insights into the precise binding modes, key molecular interactions (like hydrogen bonds with residues such as G605 and K529 in Mps1), and the structural basis for selectivity, guiding further rational design. nih.gov

Biophysical and Kinetic Analysis: Detailed kinetic studies (e.g., measuring association/dissociation rates) and biophysical analyses (e.g., isothermal titration calorimetry) should be performed to fully characterize the inhibitor-target interactions and mechanism of inhibition (e.g., competitive, non-competitive).

Table 1: Representative Biological Targets of Pyrido[3,4-d]pyrimidine and Related Scaffolds
ScaffoldBiological TargetTherapeutic AreaReference
Pyrido[3,4-d]pyrimidineMonopolar Spindle 1 (MPS1) KinaseOncology acs.orgnih.gov
Pyrido[3,4-d]pyrimidin-4(3H)-oneKDM4/KDM5 Histone DemethylasesOncology/Epigenetics acs.org
Pyrido[3,4-d]pyrimidinePan-HER Kinase FamilyOncology mdpi.com
Pyrido[2,3-d]pyrimidine (B1209978)EGFR KinaseOncology nih.gov
Pyrido[3,2-d]pyrimidine (B1256433)PI3K/mTOR KinasesOncology nih.gov

Application of Chemoinformatics and Artificial Intelligence in Design and Discovery

The integration of computational tools is essential to accelerate the drug discovery process for this scaffold. Chemoinformatics and artificial intelligence (AI) can rationalize existing data and predict the properties of novel, untested compounds, saving significant time and resources.

Key applications include:

Predictive Modeling: Developing robust Quantitative Structure-Activity Relationship (QSAR) models based on existing experimental data can predict the potency and selectivity of virtual analogs.

Virtual Screening and Docking: As demonstrated in studies on MPS1 inhibitors, molecular docking can be used to screen large virtual libraries of compounds against the three-dimensional structure of a target protein, prioritizing candidates for synthesis and testing. nih.govnih.gov

AI-Driven de novo Design: Machine learning and AI algorithms can be trained on the structural features of known active compounds to generate entirely novel molecular structures based on the this compound scaffold, optimized for desired properties like high potency, selectivity, and drug-likeness. nih.gov

ADMET Prediction: In silico models that predict Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties can be used to filter out compounds with unfavorable pharmacokinetic profiles early in the discovery pipeline, focusing efforts on candidates with a higher probability of success. nih.gov

Design of Covalently Binding or Allosteric Modulators Based on the Scaffold

Moving beyond traditional, reversible inhibitors, the this compound scaffold could serve as a foundation for designing more advanced modulator types.

Covalent Inhibitors: A promising avenue is the design of covalent inhibitors. This involves modifying the scaffold to include a mildly reactive electrophilic group (a "warhead") that can form a permanent covalent bond with a specific nucleophilic amino acid residue (e.g., cysteine) in the target's binding site. This can lead to enhanced potency and a prolonged duration of action. researchgate.net Identifying a suitable, non-catalytic cysteine near the binding pocket of a target like MPS1 would be the first step in this design strategy.

Allosteric Modulators: Another advanced strategy is the design of allosteric modulators. These compounds bind to a site on the target protein that is distinct from the primary (orthosteric) active site. nih.gov Allosteric modulation can offer higher specificity and a more nuanced control over protein function compared to competitive inhibitors. Future research could use computational methods to identify potential "hidden" allosteric pockets on targets of the pyrido[3,4-d]pyrimidine scaffold. The scaffold could then be elaborated or modified to specifically interact with these sites. The combination of covalent binding with allosteric targeting could produce highly specific and potent drugs with a reduced risk of off-target effects. researchgate.netnih.gov

Q & A

Basic Research Questions

Q. What synthetic methodologies are commonly employed to prepare 2-methylpyrido[3,4-d]pyrimidin-4-amine and its derivatives?

  • Methodological Answer : Synthesis typically involves nucleophilic substitution or coupling reactions. For example, substituting halogens (e.g., chloro or iodo groups) on the pyrido-pyrimidine core with amines under catalytic conditions (e.g., Pd-catalyzed Buchwald-Hartwig amination). Reaction optimization may require inert atmospheres and temperature control (e.g., reflux in THF or DMF) to improve yields . Pre-functionalization of the core structure, such as introducing methyl groups via alkylation, is critical for regioselectivity .

Q. How can researchers confirm the purity and structural integrity of synthesized this compound?

  • Methodological Answer : Analytical techniques include:

  • HPLC : To assess purity (>95% is standard for research-grade compounds) .
  • NMR Spectroscopy : 1H/13C NMR to verify substituent positions and amine proton environments (e.g., δ 9.74 ppm for NH in DMSO-d6) .
  • Mass Spectrometry : High-resolution MS (HRMS) to confirm molecular weight (e.g., C8H8N4 has a theoretical mass of 160.0747 g/mol) .

Advanced Research Questions

Q. How can reaction conditions be optimized to enhance the yield of this compound derivatives?

  • Methodological Answer : Key parameters include:

  • Catalyst Selection : Pd(OAc)₂/Xantphos for efficient C–N coupling .
  • Solvent Effects : Polar aprotic solvents (e.g., DMF) improve solubility of intermediates .
  • Temperature Control : Stepwise heating (e.g., 80°C for 12 hours) minimizes side reactions .
  • Workup Strategies : Use of scavenger resins (e.g., QuadraSil™ MP) to remove residual metal catalysts .

Q. What structural modifications to the pyrido-pyrimidine core influence bioactivity, and how are these evaluated?

  • Methodological Answer :

  • Substituent Analysis : Introducing electron-withdrawing groups (e.g., halogens) at position 3 enhances kinase inhibition potency, as seen in analogs like 3-iodo-1H-pyrazolo[3,4-d]pyrimidin-4-amine .
  • Core Replacement : Replacing pyrido with pyrrolo rings (e.g., 7H-pyrrolo[2,3-d]pyrimidin-4-amine) increases selectivity for calcium-dependent kinases, validated via enzyme assays (IC50 < 50 nM) .
  • Docking Studies : Molecular modeling (e.g., AutoDock Vina) predicts binding affinities to targets like PI3K or CDPK1 .

Q. How do researchers resolve contradictions in biological activity data across structural analogs?

  • Methodological Answer :

  • Meta-Analysis : Compare IC50 values from multiple studies (e.g., pyrazolo vs. pyrrolo derivatives in kinase assays) .
  • Crystallography : Resolve binding modes using X-ray structures (e.g., SHELXL-refined PDB entries) to explain divergent activities .
  • SAR Tables : Tabulate substituent effects (e.g., methyl vs. phenyl groups) on solubility and target engagement .

Q. What strategies are used to evaluate the metabolic stability of this compound in preclinical studies?

  • Methodological Answer :

  • Microsomal Assays : Incubate compounds with liver microsomes (human/rat) and quantify remaining parent compound via LC-MS/MS .
  • CYP Inhibition Screening : Test against cytochrome P450 isoforms (e.g., CYP3A4) to assess drug-drug interaction risks .
  • Stability Profiling : Monitor degradation under acidic/oxidative conditions (e.g., 0.1% H2O2 at 37°C) to identify labile groups .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.